molecular formula C8H9N3O B1487046 2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 950032-36-7

2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B1487046
CAS No.: 950032-36-7
M. Wt: 163.18 g/mol
InChI Key: BXMVTPFQHXEIRM-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a dihydropyrimidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. Dihydropyrimidines (DHPMs) are a prominent class of heterocyclic compounds that serve as key scaffolds for developing therapeutic agents due to their wide range of biological activities . This specific carbonitrile-substituted derivative is a valuable building block for synthesizing more complex molecules and is investigated for its potential pharmacological properties. Research into analogous dihydropyrimidine structures has demonstrated their applicability as core motifs in compounds with anti-inflammatory, anticancer, antiviral, and antibacterial activities . The molecule's structure, featuring the carbonitrile group, is often utilized in exploring structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-ethyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-3-7-10-5(2)6(4-9)8(12)11-7/h3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVTPFQHXEIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3OC_8H_9N_3O, with a corresponding SMILES representation of CCC1=NC(=C(C(=O)N1)C#N)C. The compound's structure includes a pyrimidine ring, a carbonitrile group, and a ketone functionality, which are critical for its biological interactions .

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain derivatives had IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231), suggesting a strong selective toxicity towards cancerous cells compared to non-cancerous cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-2310.12620
Compound BMCF10A17.02-
2-Ethyl-4-methyl...TBDTBDTBD

Antiviral Activity

Pyrimidines are also recognized for their antiviral properties. Research has shown that compounds with similar structures can inhibit viral replication effectively. For example, certain pyrimidine derivatives have demonstrated efficacy against influenza viruses by reducing viral load significantly in animal models .

Case Study: Antiviral Efficacy
In a study involving a lethal infection model with influenza A virus, a pyrimidine derivative exhibited a more than two-log reduction in viral load within the lungs of infected mice, indicating potent antiviral activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that compounds in this class may possess favorable pharmacokinetic profiles, with adequate oral bioavailability and clearance rates conducive for therapeutic use .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability (F)31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Half-life (t½)>12 hours

Toxicity Studies

Safety profiles are crucial for any potential therapeutic agent. In toxicity assessments conducted on animal models, certain derivatives did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is C8H9N3OC_8H_9N_3O. Its structural features include a pyrimidine ring, which is crucial for its biological activity. The compound's unique properties stem from its nitrogen-containing heterocyclic structure, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit antimicrobial properties. A study on similar compounds showed that modifications in the pyrimidine structure could enhance antibacterial activity against various pathogens. For instance, derivatives of 2-Ethyl-4-methyl-6-oxo-pyrimidines have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrimidine derivatives are known to exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, research on 2-ethoxycarbonylpyrimidines revealed their potential in inhibiting tumor growth in vitro and in vivo models . This suggests that this compound may warrant further investigation as an anticancer agent.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Pyrimidines are often evaluated for their ability to inhibit enzymes involved in nucleotide synthesis and other metabolic pathways. For instance, compounds targeting dihydrofolate reductase (DHFR) have shown promise in treating bacterial infections and cancer .

Pesticidal Properties

There is growing interest in the use of nitrogen-containing heterocycles as pesticides. Compounds similar to 2-Ethyl-4-methyl-6-oxo-pyrimidine derivatives have been studied for their efficacy against agricultural pests. Preliminary studies suggest that these compounds can disrupt the biological processes of insects, leading to their potential use as eco-friendly pesticides .

Herbicide Development

The structural features of pyrimidines allow them to act as herbicides by inhibiting specific plant enzymes involved in growth regulation. Research indicates that modifications to the pyrimidine structure can enhance selectivity towards target weeds while minimizing damage to crops .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of pyrimidine derivatives for antimicrobial activity. Among these, 2-Ethyl-4-methyl-6-oxo-pyrimidines showed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that further optimization could lead to the development of new antibiotics .

Case Study 2: Anticancer Research

In a preclinical trial, a modified pyrimidine compound was tested for its anticancer effects on human breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, suggesting that similar structures like 2-Ethyl-4-methyl-6-oxo-pyrimidine derivatives could be promising candidates for cancer therapy .

Comparison with Similar Compounds

Antimicrobial Activity

  • Hydrazinyl derivatives : Exhibit broad-spectrum activity against C. albicans and Gram-positive bacteria .
  • Benzylthio derivatives : Show selective inhibition of microbial proteases with minimal cytotoxicity .
  • Indole-containing analogs : High activity against E. coli and S. aureus due to planar aromatic systems .

Antiviral Activity

  • 4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio) : IC₅₀ = 6.1 μM against SARS-CoV-3CL protease, attributed to the nitro group’s electron-withdrawing effects enhancing target binding .

Antioxidant Activity

  • Triazolopyrimidines and hydrazones : Radical scavenging activity linked to hydrazine-derived substituents .

Structural and Crystallographic Insights

  • Hydrogen bonding : The conserved N–H/O hydrogen bond at the pyrimidine core stabilizes crystal packing .
  • Chalcogen bonds : In sulfur-containing derivatives (e.g., 2-(benzylthio) analogs), S···O/N interactions enhance structural rigidity .
  • Crystal lattice stability : Bulky substituents like 4-(phenylthio)phenyl increase melting points (e.g., 217–219°C in ) .

Preparation Methods

One-Pot Condensation Using Aldehyde, Ethyl Cyanoacetate, and Thiourea

A common and efficient method involves the reaction of an aldehyde (or substituted aromatic aldehyde), ethyl cyanoacetate, and thiourea under reflux conditions in the presence of a base such as potassium carbonate or sodium hydroxide. This method often proceeds in absolute ethanol or other suitable solvents.

  • Procedure: The aldehyde, ethyl cyanoacetate, and thiourea are mixed in ethanol with potassium carbonate and refluxed for 8–12 hours. Completion is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into hot water, acidified with glacial acetic acid, and the precipitate is filtered and recrystallized to yield the pyrimidine-5-carbonitrile derivative.

  • Example: Synthesis of 4-oxo-6-phenyl-2-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was achieved by refluxing ethyl cyanoacetate, thiourea, and benzaldehyde with potassium carbonate for 8–12 hours, followed by isolation and purification steps.

Cyclocondensation with Hydrazinopyrimidine Derivatives

Another strategy involves the hydrazinolysis of methylthio-substituted dihydropyrimidine-5-carbonitriles to form hydrazinopyrimidine intermediates, which then undergo cyclocondensation with propenone derivatives in ethanol under basic conditions.

  • Procedure: The methylthio precursor is treated with hydrazine hydrate in ethanol to yield hydrazinopyrimidine derivatives. These intermediates are then refluxed with α,β-unsaturated ketones (propenones) in absolute ethanol with sodium hydroxide or potassium hydroxide for several hours to afford the target compounds.

  • Spectroscopic Confirmation: The structures are confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis. Notably, the ^1H NMR spectra reveal characteristic coupling patterns for protons on the pyrazoline ring formed during cyclization.

Multi-Component Reaction Using Malononitrile, Urea, and Aromatic Aldehydes

This eco-friendly and straightforward method involves refluxing malononitrile, urea, and the appropriate aldehyde in the presence of ammonium chloride or potassium carbonate as catalysts.

  • Procedure: The mixture is heated in an oil bath at 80–90°C for 2–4 hours. After completion, the reaction mixture is cooled, and the solid product is isolated by filtration and recrystallization.

  • Applications: This method has been used to prepare various 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, which are structurally related to the target compound.

Comparative Data Table of Preparation Methods

Method Reactants Conditions Reaction Time Solvent Catalyst/Base Yield (%) Notes
One-pot condensation Aldehyde, ethyl cyanoacetate, thiourea Reflux 8–12 h 8–12 h Ethanol K2CO3 or NaOH 70–85 Simple, efficient, widely used for pyrimidine-5-carbonitrile derivatives
Hydrazinolysis + cyclocondensation Methylthio pyrimidine, hydrazine hydrate, propenone Reflux 3–72 h 3–72 h Absolute ethanol NaOH or KOH 60–75 Multi-step, allows structural diversity via propenone derivatives
Multi-component with malononitrile Malononitrile, urea, aromatic aldehyde Oil bath 80–90°C, reflux 2–4 h 2–4 h Ethanol or oil bath NH4Cl or K2CO3 75–89 Eco-friendly, mild conditions, suitable for 6-amino substituted pyrimidine-5-carbonitriles

Detailed Research Findings

  • Spectroscopic Analysis: IR spectra typically show characteristic absorption bands for NH, NH2, C≡N, and C=O groups confirming the formation of pyrimidine-5-carbonitrile cores. For example, NH and NH2 stretching appear around 3200–3500 cm^-1, C≡N near 2200 cm^-1, and C=O around 1690 cm^-1.

  • NMR Spectroscopy: ^1H NMR signals for the pyrimidine ring protons and substituents provide detailed information on the substitution pattern. Coupling constants and chemical shifts are consistent with the expected dihydropyrimidine structure.

  • Reaction Monitoring: TLC is commonly used to monitor reaction progress, especially in one-pot and cyclocondensation methods.

  • Catalyst Influence: The choice of base or catalyst (e.g., K2CO3, NaOH, NH4Cl) affects reaction time and yield. Potassium carbonate and ammonium chloride are preferred for their mildness and eco-friendliness.

Summary and Recommendations

The preparation of this compound can be efficiently achieved by multi-component condensation of aldehydes (or ketones), ethyl cyanoacetate, and thiourea under basic reflux conditions. Hydrazinolysis followed by cyclocondensation with propenones offers an alternative route to structurally diverse derivatives. The use of mild catalysts like ammonium chloride or potassium carbonate enhances yields and environmental compatibility.

For laboratory synthesis, the one-pot condensation method in ethanol with potassium carbonate is recommended due to its simplicity, reproducibility, and good yields. Analytical techniques such as IR, NMR, and mass spectrometry are essential for structural confirmation.

This detailed overview integrates diverse, authoritative sources excluding unreliable databases, ensuring a professional and comprehensive understanding of the preparation methods of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its analogues?

A typical synthesis involves alkylation or sulfanylation of pyrimidine precursors. For example, a modified procedure includes reacting 6-substituted pyrimidine intermediates with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous potassium carbonate as a base. The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and crystallization from ethanol to yield the product (~43% yield) . Optimization of solvent polarity and reaction time is critical for improving efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C≡N at ~2220 cm⁻¹, C=O at ~1638 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to assign protons and carbons, such as NH protons at δ 13.55 ppm (¹H NMR) and carbonyl carbons at δ 166.19 ppm (¹³C NMR) .
  • Elemental analysis to validate purity, with calculated vs. observed percentages for C, H, and N (e.g., C: 57.13% calc. vs. 57.24% obs.) .

Q. What are the typical challenges in purifying this compound?

Recrystallization from polar solvents like ethanol or water is standard. However, low solubility in aqueous media may necessitate gradient cooling or solvent mixtures. Centrifugal partitioning chromatography has been used for structurally similar pyrimidines to resolve impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of parameters is recommended:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Piperidine or triethylamine can accelerate cyclization in analogous syntheses .
  • Temperature : Controlled heating (e.g., reflux in EtOH) may reduce side reactions, as seen in derivatives with 75% yield .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting material .

Q. How should discrepancies between calculated and observed elemental analysis data be addressed?

Minor deviations (e.g., C: 57.13% calc. vs. 57.24% obs.) may arise from hygroscopicity or trace solvents. Remedies include:

  • Drying samples under high vacuum (<0.1 mmHg) for 24 hours.
  • Repeating combustion analysis with internal standards (e.g., acetanilide) .
  • Cross-validating with mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 422 [M⁺] for related compounds) .

Q. What strategies enable structural modification of the pyrimidine core for enhanced bioactivity?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CN) at the 4-position improves stability, as seen in analogues with 4-chlorophenyl substituents .
  • Heteroatom substitution : Replacing sulfur with oxygen in the 2-position alters hydrogen-bonding patterns, influencing crystal packing and solubility .
  • Hydrazinyl derivatives : Condensation with aromatic aldehydes generates Schiff base derivatives, enhancing pharmacological potential .

Q. How do intermolecular interactions influence the crystalline structure of this compound?

X-ray diffraction studies of analogues reveal centrosymmetric dimers formed via N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å, H⋯O = 2.12 Å). These interactions dictate packing motifs and can be probed using Hirshfeld surface analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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